molecular formula C11H13NO3 B8769070 Benzyl (2-Oxopropyl)carbamate

Benzyl (2-Oxopropyl)carbamate

Cat. No.: B8769070
M. Wt: 207.23 g/mol
InChI Key: GVRXLHLFAABVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-oxopropyl)carbamate is an organic compound belonging to the class of benzyloxycarbonyls. It is characterized by the presence of a carbonyl group substituted with a benzyloxyl group. This compound is a small molecule with a chemical formula of C₁₁H₁₃NO₃ and a molecular weight of 207.2258 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-oxopropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. This reaction typically occurs in an organic solvent and under controlled temperature conditions . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using benzyl chloroformate and ammonia. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction may produce various amines .

Mechanism of Action

The mechanism of action of benzyl (2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. This inhibition can affect various biochemical processes and has potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Benzyl (2-oxopropyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit specific enzymes and its applications in various fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

benzyl N-(2-oxopropyl)carbamate

InChI

InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

GVRXLHLFAABVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (37 mL, 2 M solution in CH2Cl2, 74 mmol) in CH2Cl2 (60 mL) at −78° C. under argon was added DMSO (7.8 g, 100 mmol). The mixture was stirred at −78° C. for 20 min, and to this mixture was added a solution of 1-benzyloxycarbonylamino-2-propanol (2) (12.9 g, 61.8 mmol) in CH2Cl2 (40 mL). The mixture was stirred at −78° C. for 1 h, and then Et3N (21 mL) was added to the mixture. The mixture was warmed to room temperature and washed with 1 N hydrochloric acid followed by aqueous sodium bicarbonate solution. The organic solution was dried over Mg2SO4 and concentrated to afford 1-benzyloxycarbonylamino-2-propanone (10.2 g, 81%) as a solid, which was used without further purification in the next step. 1H NMR (CDCl3): □ 7.32 (m, 5H), 5.50 (s, 1H), 5.06 (s, 2H), 4.07 (s, 2H), 2.1 (s, 3H)
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Three

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